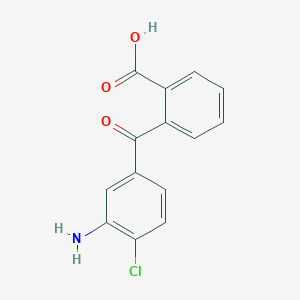

2-(3-Amino-4-chlorobenzoyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-amino-4-chlorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,16H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQECGSWGDQIHHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059466 | |

| Record name | Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-04-7 | |

| Record name | 2-(3-Amino-4-chlorobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Amino-4-chlorobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 118-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-amino-4-chlorobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Amino-4-chlorobenzoyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25WF7LMF9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS 118-04-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Amino-4-chlorobenzoyl)benzoic acid, with the CAS number 118-04-7, is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Primarily recognized as a key intermediate in the synthesis of the diuretic drug Chlorthalidone, its utility also extends to the development of specialized biochemical tools for studying cellular signaling pathways. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and its notable, albeit indirect, role in biological research, particularly in the study of Protein Kinase C (PKC).

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is fundamental for its application in research and synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| CAS Number | 118-04-7 | [1][2] |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [1][3] |

| Molecular Weight | 275.69 g/mol | [3] |

| Boiling Point | 538.6°C at 760 mmHg | |

| Density | 1.418 g/cm³ | |

| LogP | 3.43260 | |

| Appearance | Neat | [1] |

Synthesis Methodologies

The synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is well-documented in patent literature, with the most common strategies involving the reduction of a nitro-substituted precursor. Below are detailed experimental protocols for two prominent synthesis routes.

Synthesis via Reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid

This method involves the catalytic hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 2-(4-chloro-3-nitrobenzoyl)benzoic acid, Raney nickel (as the catalyst), and an organic solvent such as ethyl acetate. The mass ratio of the nitro compound to the solvent is typically in the range of 1:3 to 1:10.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere.

-

Reaction Time: The hydrogenation reaction is typically carried out for a period of 1 to 5 hours.

-

Work-up: Upon completion of the reaction, the catalyst is removed by filtration. The organic solvent is then removed from the filtrate, for example by rotary evaporation, to yield the crude solid product.

-

Purification: The crude product is washed with water and then dried to obtain the purified 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Synthesis from 2-(3-nitro-4-chlorobenzoyl)benzoic acid

An alternative route involves the reaction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, add 0.23 mol of 2-(3-nitro-4-chlorobenzoyl)benzoic acid to 300 ml of a 35% sodium nitrate solution and 500 ml of a 24% potassium carbonate solution.

-

Temperature Adjustment: Raise the temperature of the solution to 60°C.

-

Addition of Reagents: Add 1.3 L of a 42% 2-amino-5-chlorobenzoic acid solution, 0.31 mol of cuprous chloride, and 0.2 mol of potassium iodide.

-

Reaction Conditions: Control the stirring speed at 160 rpm and increase the solution temperature to 70°C. Reflux the mixture for 3 hours.

-

Work-up: After the reaction, the product is washed, subjected to suction pumping, and dehydrated to yield 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Biological Significance and Applications

While direct therapeutic applications of 2-(3-Amino-4-chlorobenzoyl)benzoic acid are not extensively reported, its role as a synthetic intermediate is of considerable biological relevance.

Intermediate in Chlorthalidone Synthesis

The primary application of this compound is as a precursor in the manufacturing of Chlorthalidone, a thiazide-like diuretic used to treat hypertension and edema.[4] This underscores its importance in the pharmaceutical industry.

Tool for Studying Protein Kinase C (PKC) Signaling

A significant application for researchers is its use as a synthetic intermediate in the preparation of fluorescent reporters for studying Protein Kinase C (PKC) activity.[1] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[5][6] The ability to monitor PKC phosphorylation events is vital for understanding these processes and for the development of drugs targeting PKC-related diseases.

The diagram below illustrates a conceptual signaling pathway involving PKC and the role of a fluorescent reporter.

Experimental Workflow Visualization

To aid researchers in planning their synthetic work, the following diagram outlines a general experimental workflow for the synthesis and purification of 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Conclusion

2-(3-Amino-4-chlorobenzoyl)benzoic acid is a valuable compound for both industrial pharmaceutical synthesis and fundamental biological research. While its direct biological activities are not yet fully elucidated, its established role as a key intermediate for Chlorthalidone and as a precursor for sophisticated biochemical probes for studying PKC signaling highlights its importance. The synthetic routes presented here provide a solid foundation for researchers to produce this compound for their specific applications. Further investigation into the potential intrinsic biological activities of this molecule and its derivatives could open up new avenues for drug discovery and development. Derivatives of aminobenzoic acid have been noted to possess a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, suggesting that 2-(3-Amino-4-chlorobenzoyl)benzoic acid could serve as a scaffold for the development of novel therapeutic agents.[7][8][9]

References

- 1. 2-(3-Amino-4-chlorobenzoyl)benzoic Acid) | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein Kinase C | Kinases | Tocris Bioscience [tocris.com]

- 7. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

physical and chemical properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid (ACBA), a key intermediate in the synthesis of pharmaceuticals and a known impurity in the diuretic drug chlorthalidone. This document collates available data on its spectral characteristics, synthesis, and safety profile. While direct biological activity and specific signaling pathway involvement of ACBA are not extensively documented, its utility as a precursor for a fluorescent reporter of Protein Kinase C (PKC) activity is a notable application in biochemical research. Detailed experimental protocols for its synthesis and analysis are also presented to support further investigation and application of this compound.

Chemical and Physical Properties

2-(3-Amino-4-chlorobenzoyl)benzoic acid is a complex aromatic molecule containing amino, chloro, and carboxylic acid functional groups. These features contribute to its specific chemical reactivity and physical properties.

Table 1: Physical and Chemical Properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3-Amino-4-chlorobenzoyl)benzoic acid | [1][2] |

| Synonyms | o-(3-Amino-4-chlorobenzoyl)-benzoic acid; 2-[(3-Amino-4-chlorophenyl)carbonyl]benzoic acid; 3'-Amino-4'-chloro-o-benzoylbenzoic acid; 4-Chloro-3-aminobenzophenone-2'-carboxylic acid; NSC 74496 | [3] |

| CAS Number | 118-04-7 | [2] |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [2] |

| Molecular Weight | 275.69 g/mol | [4] |

| Appearance | Neat solid | [3] |

| Melting Point | Not definitively reported | |

| Boiling Point | Not available | [5] |

| pKa | Not definitively reported | |

| Solubility | Information on quantitative solubility in common solvents is limited. General solubility is expected in organic solvents. |

Spectral Data

The structural features of 2-(3-Amino-4-chlorobenzoyl)benzoic acid can be elucidated through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of ACBA is characterized by absorption bands corresponding to its functional groups. Key expected peaks include those for the N-H stretching of the primary amine, C=O stretching of the ketone and carboxylic acid, O-H stretching of the carboxylic acid, and C-Cl stretching.[6]

-

Mass Spectrometry (MS): The mass spectrum of ACBA would show the molecular ion peak and fragmentation patterns consistent with its structure.[7] Common fragmentation would likely involve the loss of water, carbon monoxide, and cleavage at the benzoyl linkage.

Synthesis and Purification

Several synthetic routes for 2-(3-Amino-4-chlorobenzoyl)benzoic acid have been reported, primarily involving the reduction of the corresponding nitro compound, 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol is based on the catalytic reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid.

Materials:

-

2-(4-chloro-3-nitrobenzoyl)benzoic acid

-

Raney Nickel (catalyst)

-

Ethyl acetate (solvent)

-

Hydrogen gas

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve 2-(4-chloro-3-nitrobenzoyl)benzoic acid in ethyl acetate.

-

Add a catalytic amount of Raney Nickel to the solution.

-

Pressurize the vessel with hydrogen gas to the recommended pressure.

-

Stir the reaction mixture at room temperature for 1-5 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst.

-

Wash the catalyst with a small amount of ethyl acetate.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be further purified by recrystallization from an appropriate solvent.

Analytical Methods

The purity and identity of 2-(3-Amino-4-chlorobenzoyl)benzoic acid can be confirmed using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC Analysis

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of phosphoric acid or formic acid to improve peak shape. The exact ratio should be optimized for the specific column and system.

-

Standard Solution Preparation: Prepare a standard solution of 2-(3-Amino-4-chlorobenzoyl)benzoic acid of known concentration in the mobile phase.

-

Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Injection Volume: Typically 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be assessed by the area percentage of the main peak.

Biological Context and Applications

Intermediate for a Protein Kinase C (PKC) Fluorescent Reporter

A significant application of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is its use as a synthetic intermediate in the preparation of a fluorescent reporter for Protein Kinase C (PKC) activity.[3] PKC is a family of enzymes that are critical in various cellular signaling pathways, and fluorescent reporters are valuable tools for studying their activity in real-time within living cells. The synthesis involves modifying ACBA to incorporate a fluorophore and a peptide sequence that is a substrate for PKC. Upon phosphorylation by PKC, the fluorescent properties of the reporter molecule change, allowing for the detection of kinase activity.

Chlorthalidone Impurity

2-(3-Amino-4-chlorobenzoyl)benzoic acid is recognized as a process-related impurity in the manufacturing of chlorthalidone, a diuretic medication used to treat high blood pressure and edema.[1] Its presence in the final drug product needs to be monitored and controlled to ensure the safety and efficacy of the medication.

Safety and Handling

Based on available safety data, 2-(3-Amino-4-chlorobenzoyl)benzoic acid is considered an irritant.[5]

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

It is crucial to handle this compound in a laboratory setting with appropriate personal protective equipment and to consult the full Safety Data Sheet (SDS) before use.

Conclusion

2-(3-Amino-4-chlorobenzoyl)benzoic acid is a valuable chemical intermediate with important applications in the development of research tools for studying signal transduction pathways. While a comprehensive dataset of its physical and biological properties is still developing, this guide provides a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully characterize its properties, particularly its solubility in various solvents and its potential for direct biological activity. The detailed protocols provided herein for its synthesis and analysis will aid in ensuring the quality and consistency of this compound in future research and development endeavors.

References

- 1. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]

- 2. Design and synthesis of a fluorescent reporter of protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-Amino-4-chlorobenzoyl)benzoic acid molecular structure and weight

An In-Depth Technical Guide to 2-(3-Amino-4-chlorobenzoyl)benzoic Acid

This technical guide provides a comprehensive overview of 2-(3-Amino-4-chlorobenzoyl)benzoic acid, a key chemical intermediate in pharmaceutical synthesis. The document details its molecular structure, physicochemical properties, and established synthesis protocols, targeting researchers, scientists, and professionals in drug development.

Molecular Properties and Identification

2-(3-Amino-4-chlorobenzoyl)benzoic acid is an aromatic compound containing amino, chloro, carboxyl, and ketone functional groups. Its properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀ClNO₃ | [1][2][3][4] |

| Molecular Weight | 275.69 g/mol | [1][2][3][4] |

| CAS Number | 118-04-7 | [2][3] |

| Appearance | White to Off-White Powder | |

| Synonyms | o-(3-Amino-4-chlorobenzoyl)-benzoic acid, 2-[(3-Amino-4-chlorophenyl)carbonyl]benzoic acid, 3'-Amino-4'-chloro-o-benzoylbenzoic acid, 4-Chloro-3-aminobenzophenone-2'-carboxylic acid | [1][3] |

| InChI Key | GVXGVDIXINMAAL-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C(=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)Cl)N | [4] |

Molecular Structure

The structure of 2-(3-Amino-4-chlorobenzoyl)benzoic acid consists of a benzoic acid moiety linked to a 3-amino-4-chlorobenzoyl group.

Caption: Molecular structure of 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Experimental Protocols for Synthesis

This compound is a crucial intermediate in the synthesis of the diuretic drug chlorthalidone.[5][6][7] Two primary synthesis methods from its nitro precursors are detailed below.

Synthesis via Reduction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid

This method involves the reduction of the nitro group of the precursor compound.

Materials:

-

2-(3-nitro-4-chlorobenzoyl) benzoic acid

-

Sodium nitrate solution

-

Potassium carbonate solution

-

2-amino-5-chlorobenzoic acid solution

-

Cuprous chloride

-

Potassium iodide

-

Sodium bisulfite solution

-

Ammonium chloride solution

Protocol:

-

Reaction Setup: In a reaction vessel, add 0.23 mol of 2-(3-nitro-4-chlorobenzoyl) benzoic acid, 300 ml of 33-35% (w/w) sodium nitrate solution, and 500 ml of 24% (w/w) potassium carbonate solution.[5]

-

Heating and Addition: Raise the temperature of the solution to 60-63°C.[5]

-

Reactant Addition: Add 1.3 L of 42% (w/w) 2-amino-5-chlorobenzoic acid solution, 0.31 mol of cuprous chloride, and 0.2 mol of potassium iodide.[5]

-

Reflux: Control the stirring speed at 160-170 rpm, raise the solution temperature to 70-73°C, and reflux for 3 hours.[5]

-

Cooling and Filtration: Lower the solution temperature to 20°C and filter the mixture.[5]

-

Washing: Wash the resulting filter cake with a 52% (w/w) sodium bisulfite solution.[5]

-

Precipitation: Combine the washing liquid, raise the temperature to 50°C, and add 300 ml of 37% (w/w) ammonium chloride solution. Stir thoroughly for 90 minutes.[5]

-

Final Product Isolation: Reduce the solution temperature to 10°C, filter, and dehydrate the product to obtain 2-(3-amino-4-chlorobenzoyl)benzoic acid.[5] The total reaction time is controlled to be 8 hours or less, with a potential yield of 90% or higher.[5]

References

- 1. 2-(3-Amino-4-chlorobenzoyl)benzoic Acid) | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]

- 7. veeprho.com [veeprho.com]

An In-depth Technical Guide to the Solubility of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial comprehensive research of publicly available scientific literature, chemical databases, and patent filings yielded no specific quantitative solubility data for 2-(3-Amino-4-chlorobenzoyl)benzoic acid in common organic solvents. This guide, therefore, serves as a foundational document outlining the known physicochemical properties of the compound and providing detailed, best-practice experimental protocols for determining its solubility. The methodologies described herein are standard within the pharmaceutical and chemical industries and can be readily adapted for the comprehensive solubility profiling of this compound.

Executive Summary

2-(3-Amino-4-chlorobenzoyl)benzoic acid is a chemical intermediate, notably in the synthesis of pharmaceuticals such as chlorthalidone.[1] Despite its application in synthesis, its solubility profile in various organic solvents is not well-documented in public literature. Understanding the solubility of this compound is critical for process optimization, formulation development, and quality control. This technical guide provides a structured approach to systematically determine the solubility of 2-(3-Amino-4-chlorobenzoyl)benzoic acid. It includes a summary of its known properties, a framework for presenting solubility data, and detailed experimental protocols for solubility determination.

Physicochemical Properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid

A summary of the key physicochemical properties of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is presented in the table below. These properties can provide preliminary insights into its potential solubility characteristics. For instance, the presence of both amino and carboxylic acid functional groups suggests that its solubility will be highly dependent on the pH and the hydrogen bonding capacity of the solvent.

| Property | Value | Reference |

| CAS Number | 118-04-7 | [2][3] |

| Molecular Formula | C14H10ClNO3 | [2][3] |

| Molecular Weight | 275.69 g/mol | [2][3] |

| Appearance | White to Off-White Powder | [4] |

| Synonyms | o-(3-Amino-4-chlorobenzoyl)-benzoic acid; 4-Chloro-3-aminobenzophenone-2'-carboxylic acid | [3] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for 2-(3-Amino-4-chlorobenzoyl)benzoic acid in various organic solvents is not available in the reviewed literature. The following table is provided as a template for researchers to populate as data becomes available through experimentation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Methanol | 25 | Data Not Available | |

| Ethanol | 25 | Data Not Available | |

| Isopropanol | 25 | Data Not Available | |

| Acetone | 25 | Data Not Available | |

| Ethyl Acetate | 25 | Data Not Available | |

| Acetonitrile | 25 | Data Not Available | |

| Dichloromethane | 25 | Data Not Available | |

| Toluene | 25 | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | |

| Dimethylformamide (DMF) | 25 | Data Not Available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials and Equipment

-

2-(3-Amino-4-chlorobenzoyl)benzoic acid (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps or flasks with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of the Sample: Add an excess amount of solid 2-(3-Amino-4-chlorobenzoyl)benzoic acid to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments, ensuring that the concentration of the dissolved solid does not change over time.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent.[5]

-

Sample Analysis:

-

Preparation for Analysis: Carefully withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 2-(3-Amino-4-chlorobenzoyl)benzoic acid.[6][7] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility

The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 2-(3-Amino-4-chlorobenzoyl)benzoic acid using the shake-flask method.

Caption: Workflow for determining the solubility of a solid compound.

Conclusion

While specific solubility data for 2-(3-Amino-4-chlorobenzoyl)benzoic acid in organic solvents is currently lacking in the public domain, this guide provides the necessary framework and detailed experimental protocols for researchers to systematically determine this crucial physicochemical property. The application of the shake-flask method coupled with a reliable analytical technique such as HPLC will enable the generation of high-quality, reproducible solubility data. This information is invaluable for the advancement of research, process development, and formulation activities involving this compound.

References

Spectroscopic and Analytical Profile of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(3-Amino-4-chlorobenzoyl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals such as chlorthalidone. Due to the limited availability of experimentally derived spectra for this specific compound in public literature, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This document is intended for researchers, scientists, and professionals in drug development, offering a valuable resource for the characterization and analysis of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and benzoyl groups on the aromatic rings.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~10.0 - 13.0 (s, 1H) | Carboxylic acid proton (-COOH) | ~195.0 | Benzophenone Carbonyl Carbon (C=O) |

| ~7.8 - 8.2 (m, 4H) | Aromatic protons (benzoic acid ring) | ~168.0 | Carboxylic Acid Carbonyl Carbon (C=O) |

| ~7.2 - 7.6 (m, 3H) | Aromatic protons (aminobenzoyl ring) | ~150.0 | C-NH₂ |

| ~4.0 - 5.0 (br s, 2H) | Amino protons (-NH₂) | ~138.0 | C-Cl |

| ~130.0 - 135.0 | Quaternary aromatic carbons | ||

| ~115.0 - 130.0 | CH aromatic carbons |

Predicted in a non-polar solvent like CDCl₃ or a polar aprotic solvent like DMSO-d₆. The carboxylic acid proton signal is often broad and may exchange with D₂O.

Table 2: Predicted Infrared (IR) Absorption Data

The IR spectrum is predicted to show characteristic absorptions for the amine, carboxylic acid, and ketone functional groups, as well as aromatic C-H and C=C stretching.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1680 - 1660 | C=O stretch | Benzophenone Ketone |

| 1620 - 1580 | N-H bend | Primary Amine |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| ~850 - 750 | C-H out-of-plane bend | Substituted Benzene |

| ~750 - 700 | C-Cl stretch | Aryl Halide |

Table 3: Predicted Mass Spectrometry (MS) Fragmentation Data

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner, primarily at the benzoyl linkage.

| m/z (Predicted) | Proposed Fragment Ion |

| 275/277 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 258/260 | [M - OH]⁺ |

| 230/232 | [M - COOH]⁺ |

| 155/157 | [H₂N(Cl)C₆H₃CO]⁺ |

| 121 | [C₆H₅COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

-

Utilize proton decoupling to simplify the spectrum and enhance the signal.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed frequencies with known vibrational modes of functional groups to confirm the structure of the compound.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrumentation and Ionization:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

For a general analysis providing fragmentation information, Electron Ionization (EI) is commonly used.[1] The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[1]

-

-

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A mass spectrum is generated by plotting the relative ion abundance against the m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Caption: A proposed fragmentation pathway for 2-(3-Amino-4-chlorobenzoyl)benzoic acid in mass spectrometry.

References

The Discovery and Synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid: A Technical Review

An in-depth guide for researchers and professionals in drug development, this whitepaper details the synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid, a key intermediate in the production of the diuretic medication chlorthalidone. This document provides a comprehensive overview of the primary synthetic routes, comparative quantitative data, and detailed experimental protocols.

Introduction

2-(3-Amino-4-chlorobenzoyl)benzoic acid is a crucial chemical intermediate, primarily recognized for its role in the synthesis of chlorthalidone, a thiazide-like diuretic used in the management of hypertension and edema.[1] The efficiency of chlorthalidone synthesis is intrinsically linked to the successful and high-yield production of this core molecule. This review focuses on the two predominant methods for its discovery and synthesis, providing a detailed analysis for scientific and industrial application.

Core Synthetic Methodologies

The synthesis of 2-(3-amino-4-chlorobenzoyl)benzoic acid has been approached through two main strategies, both starting from a nitrated precursor. These methods are:

-

Reduction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid: This method involves the reduction of the nitro group of the starting material using a chemical reducing agent.

-

Catalytic Hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid: This approach utilizes a catalyst, typically Raney nickel, and hydrogen gas to achieve the reduction of the nitro group.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data associated with the primary synthetic methods for 2-(3-amino-4-chlorobenzoyl)benzoic acid, based on available patent literature.

Table 1: Synthesis via Reduction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid [2][3]

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 2-(3-nitro-4-chlorobenzoyl)benzoic acid | 2-(3-nitro-4-chlorobenzoyl)benzoic acid | 2-(3-nitro-4-chlorobenzoyl)benzoic acid |

| Moles of Starting Material | 0.23 mol | 0.23 mol | 0.23 mol |

| Key Reagents | Sodium nitrate, Potassium carbonate, 2-amino-5-chlorobenzoic acid, Cuprous chloride, Potassium iodide | Sodium nitrate, Potassium carbonate, 2-amino-5-chlorobenzoic acid, Cuprous chloride, Potassium iodide | Sodium nitrate, Potassium carbonate, 2-amino-5-chlorobenzoic acid, Cuprous chloride, Potassium iodide |

| Reaction Temperature | 60-70°C | 63-73°C | 65-76°C |

| Reflux Time | 3 hours | 3 hours | 4 hours |

| Total Reaction Time | < 8 hours | < 8 hours | < 8 hours |

| Yield | > 90% | > 90% | > 90% |

Table 2: Synthesis via Catalytic Hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid [4]

| Parameter | Value |

| Starting Material | 2-(4-chloro-3-nitrobenzoyl)benzoic acid |

| Catalyst | Raney nickel |

| Solvent | Ethyl acetate |

| Reaction Time | 1-5 hours (typically 2-3 hours) |

| Yield | High (specific values not detailed in the patent) |

| Purity | High (specific values not detailed in the patent) |

Experimental Protocols

Method 1: Reduction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid

This method is detailed in Chinese patent CN105906521A and involves the reaction of 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide.[2][3]

Procedure:

-

To a reaction vessel, add 0.23 mol of 2-(3-nitro-4-chlorobenzoyl)benzoic acid, 300 ml of a 35% mass fraction sodium nitrate solution, and 500 ml of a 24% mass fraction potassium carbonate solution.

-

Raise the temperature of the solution to 60°C.

-

Add 1.3 L of a 42% mass fraction 2-amino-5-chlorobenzoic acid solution, 0.31 mol of cuprous chloride, and 0.2 mol of potassium iodide.

-

Control the stirring speed at 160 rpm and increase the solution temperature to 70°C.

-

Reflux the mixture for 3 hours.

-

After reflux, cool the solution to 20°C and filter.

-

Wash the filter cake with a 52% mass fraction sodium bisulfite solution.

-

Combine the washing liquid and raise the temperature to 50°C.

-

Add 300 ml of a 37% mass fraction ammonium chloride solution and stir for 90 minutes.

-

Reduce the temperature to 10°C, filter, wash with brine, and dehydrate to obtain 2-(3-amino-4-chlorobenzoyl)benzoic acid.

Method 2: Catalytic Hydrogenation of 2-(4-chloro-3-nitrobenzoyl)benzoic acid

This method is described in a Chinese patent and focuses on a cleaner, more efficient synthesis using catalytic hydrogenation.[4]

Procedure:

-

In a suitable reaction vessel, mix 2-(4-chloro-3-nitrobenzoyl)benzoic acid, Raney nickel catalyst, and an organic solvent such as ethyl acetate. The mass ratio of the starting material to the organic solvent is typically between 1:3 and 1:10.

-

Introduce a hydrogen atmosphere into the reaction vessel.

-

Conduct the hydrogenation reaction for a period of 1 to 5 hours.

-

Upon completion of the reaction, as monitored by a suitable analytical method, the catalyst is filtered off.

-

The organic solvent is removed from the filtrate, typically by evaporation under reduced pressure, to yield the crude solid product.

-

The crude product is then washed with water and dried to afford the pure 2-(3-amino-4-chlorobenzoyl)benzoic acid.

Mandatory Visualizations

Caption: Workflow for the synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid via chemical reduction.

Caption: Workflow for the synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid via catalytic hydrogenation.

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways in which 2-(3-amino-4-chlorobenzoyl)benzoic acid is directly involved. Its primary significance lies in its role as a synthetic intermediate.

Conclusion

The discovery and optimization of synthetic routes to 2-(3-amino-4-chlorobenzoyl)benzoic acid have been driven by its industrial importance as a precursor to chlorthalidone. The two primary methods, chemical reduction and catalytic hydrogenation, both offer high yields. The catalytic hydrogenation approach, however, presents advantages in terms of shorter reaction times and potentially a cleaner reaction profile, avoiding the use of copper-containing reagents.[4] Further research could focus on the development of even more efficient and environmentally benign catalytic systems for the synthesis of this important pharmaceutical intermediate.

References

- 1. veeprho.com [veeprho.com]

- 2. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]

- 4. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]

The Pivotal Role of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Amino-4-chlorobenzoyl)benzoic acid is a key chemical intermediate, primarily recognized for its critical role in the synthesis of the diuretic and antihypertensive drug, Chlorthalidone. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and its application as a pharmaceutical intermediate. Detailed experimental protocols for its preparation and subsequent conversion to Chlorthalidone are presented, alongside a comprehensive summary of quantitative data. Furthermore, this document elucidates the mechanism of action of Chlorthalidone through a detailed signaling pathway diagram, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS No: 118-04-7) is a substituted aminobenzophenone derivative.[1][2][3][4][5] Its molecular structure, featuring an aminobenzoic acid moiety linked to a chlorobenzoyl group, makes it a versatile precursor in the synthesis of complex pharmaceutical compounds. The primary and most well-documented application of this intermediate is in the production of Chlorthalidone, a long-acting thiazide-like diuretic used in the management of hypertension and edema.[1][6][7] Understanding the synthesis and properties of this intermediate is crucial for optimizing the manufacturing process of Chlorthalidone and for the potential development of new chemical entities.

Synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid

The synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is most commonly achieved through the reduction of its nitro precursor, 2-(3-nitro-4-chlorobenzoyl)benzoic acid. Several methods have been reported, primarily in patent literature, with variations in reducing agents, catalysts, and reaction conditions.

Synthesis Methods Overview

Two primary synthetic routes are highlighted in the literature:

-

Catalytic Hydrogenation: This method involves the reduction of the nitro group using hydrogen gas in the presence of a catalyst, such as Raney Nickel. This approach is often favored for its clean reaction profile and high yields.[8]

-

Chemical Reduction: Various chemical reducing agents can be employed. One patented method utilizes cuprous chloride and potassium iodide.[9][10] Another approach involves the use of hydrazine hydrate with a catalyst like active nickel.[10]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

| Starting Material | Method | Key Reagents | Reaction Time | Yield (%) | Reference |

| 2-(3-nitro-4-chlorobenzoyl)benzoic acid | Chemical Reduction | Cuprous chloride, Potassium iodide | < 8 hours | > 90% | [9][10] |

| 2-(4-chloro-3-nitrobenzoyl)benzoic acid | Catalytic Hydrogenation | Raney Nickel, Hydrogen gas, Ethyl acetate | 1 - 5 hours | High | [8] |

| 2-(3-nitro-4-chlorobenzoyl)benzoic acid | Chemical Reduction | Hydrazine hydrate, Active Nickel | > 16 hours | > 91% | [10] |

Experimental Protocols

Method A: Chemical Reduction with Cuprous Chloride and Potassium Iodide [9]

-

Materials: 2-(3-nitro-4-chlorobenzoyl)benzoic acid (0.23 mol), 35% Sodium nitrate solution (300 ml), 24% Potassium carbonate solution (500 ml), 42% 2-amino-5-chlorobenzoic acid solution (1.3 L), Cuprous chloride (0.31 mol), Potassium iodide (0.2 mol).

-

Procedure:

-

To a reaction vessel, add 2-(3-nitro-4-chlorobenzoyl)benzoic acid, sodium nitrate solution, and potassium carbonate solution.

-

Raise the temperature of the solution to 60°C.

-

Add the 2-amino-5-chlorobenzoic acid solution, cuprous chloride, and potassium iodide.

-

Control the stirring speed at 160 rpm and increase the solution temperature to 70°C.

-

Reflux the mixture for 3 hours.

-

Cool the solution to 20°C and filter.

-

Wash the filter cake with a 52% sodium bisulfite solution.

-

Combine the washing liquid, raise the temperature to 50°C, and add 300 ml of 37% ammonium chloride solution. Stir for 90 minutes.

-

Cool the solution to 10°C, filter, wash the product, and dry to obtain 2-(3-amino-4-chlorobenzoyl)benzoic acid.

-

Method B: Catalytic Hydrogenation with Raney Nickel [8]

-

Materials: 2-(4-chloro-3-nitrobenzoyl)benzoic acid, Raney Nickel, Ethyl acetate.

-

Procedure:

-

In a suitable reactor, mix 2-(4-chloro-3-nitrobenzoyl)benzoic acid, Raney Nickel, and ethyl acetate.

-

Carry out the hydrogenation reaction in a hydrogen atmosphere.

-

Maintain the reaction for 1-5 hours.

-

Upon completion, the catalyst is separated by filtration.

-

The organic solvent is removed from the liquid product system (e.g., by distillation) to yield the crude solid product.

-

The crude product is washed with water and dried to obtain pure 2-(3-amino-4-chlorobenzoyl)benzoic acid.

-

Role as a Pharmaceutical Intermediate: Synthesis of Chlorthalidone

The primary pharmaceutical application of 2-(3-amino-4-chlorobenzoyl)benzoic acid is as a direct precursor to Chlorthalidone. The synthesis involves a series of reactions that transform the amino and carboxylic acid functionalities of the intermediate into the final active pharmaceutical ingredient.

Synthesis Pathway

The general synthetic route from 2-(3-amino-4-chlorobenzoyl)benzoic acid to Chlorthalidone involves diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce a chlorosulfonyl group, and subsequent amination and cyclization.

Caption: Synthetic pathway from the nitro precursor to Chlorthalidone.

Experimental Protocol for Chlorthalidone Synthesis

A representative multi-step process starting from a related benzoyl benzoic acid is described in the patent literature.[11] The key transformation from the amino intermediate would proceed as follows (general procedure):

-

Diazotization and Chlorosulfonylation: The amino group of 2-(4'-chloro-3'-aminophenyl)benzoic acid is diazotized and then decomposed with sulfur dioxide to form 2-(4'chloro-3'-sulfochlorobenzoyl)benzoic acid.[11]

-

Amidation and Cyclization: The resulting sulfonyl chloride is then treated with ammonia. This step leads to the formation of the sulfonamide and subsequent cyclization to yield Chlorthalidone.

Mechanism of Action of Chlorthalidone: The Final Drug Product

Chlorthalidone functions as a thiazide-like diuretic by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[6][7][12] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn lowers blood pressure.[6][7] Recent structural studies using cryo-electron microscopy have provided molecular insights into how Chlorthalidone binds to and inhibits the human Na-Cl cotransporter (hNCC).[13][14]

Caption: Mechanism of action of Chlorthalidone on the Na+/Cl- symporter.

Analytical Methods and Characterization

The purity and identity of 2-(3-Amino-4-chlorobenzoyl)benzoic acid are critical for its use as a pharmaceutical intermediate. Standard analytical techniques are employed for its characterization.

-

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. For analogous compounds like 2-chlorobenzoic acid and other aminobenzoic acids, detailed spectral data is available and can be used for comparative analysis.[15][16][17][18]

-

Infrared (IR) Spectroscopy: To identify functional groups such as the amino (N-H stretching), carboxylic acid (O-H and C=O stretching), and carbonyl (C=O stretching) groups.[19][20]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[21]

-

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and quantify any impurities.

-

Alternative Applications

While the primary use of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is in Chlorthalidone synthesis, the broader class of aminobenzoic acid derivatives serves as versatile building blocks in medicinal chemistry. They are utilized in the synthesis of various therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[22][23] The specific intermediate, 2-(3-Amino-4-chlorobenzoyl)benzoic acid, has also been noted as a useful synthetic intermediate for preparing fluorescent reporters for protein kinase C phosphorylation studies.[3]

Conclusion

2-(3-Amino-4-chlorobenzoyl)benzoic acid is a fundamentally important intermediate in the pharmaceutical industry, with its role in the synthesis of Chlorthalidone being paramount. The synthetic routes to this intermediate are well-established, offering high yields and purity. A thorough understanding of its synthesis, characterization, and the mechanism of the final drug product is essential for quality control, process optimization, and the exploration of new therapeutic agents based on this versatile chemical scaffold. This guide provides a comprehensive technical overview to support researchers and professionals in the field of drug development.

References

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-(3-Amino-4-chlorobenzoyl)benzoic Acid) | CymitQuimica [cymitquimica.com]

- 4. Benzoic acid, 2-(3-amino-4-chlorobenzoyl)- | C14H10ClNO3 | CID 67037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. CN107935876B - Preparation method of 2- (3-amino-4-chlorobenzoyl) benzoic acid - Google Patents [patents.google.com]

- 9. Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]

- 11. WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3â-sulfamyl-4â-chlorophenyl)phtalimidine - Google Patents [patents.google.com]

- 12. Chlortalidone - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. 2-(4-Chlorobenzoyl)benzoic acid(85-56-3) 1H NMR [m.chemicalbook.com]

- 17. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. dev.spectrabase.com [dev.spectrabase.com]

- 20. researchgate.net [researchgate.net]

- 21. Benzoic acid, 3-amino- [webbook.nist.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-(3-Amino-4-chlorobenzoyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-(3-Amino-4-chlorobenzoyl)benzoic acid, a key intermediate in the synthesis of the diuretic drug chlorthalidone. Understanding the chemical behavior of this primary aromatic amine is crucial for optimizing existing synthetic routes and for the development of novel derivatives with potential therapeutic applications.

Electronic and Steric Environment of the Amino Group

The reactivity of the amino group in 2-(3-Amino-4-chlorobenzoyl)benzoic acid is significantly influenced by the electronic effects of the substituents on the aromatic ring. The presence of a chlorine atom at the para position and a benzoylbenzoic acid moiety at the meta position to the amino group modulates its nucleophilicity and basicity.

-

Electron-withdrawing effects: The chlorine atom, through its inductive effect, and the benzoyl group, through both inductive and resonance effects, withdraw electron density from the benzene ring. This deactivation of the ring reduces the electron-donating ability of the amino group, thereby decreasing its basicity and nucleophilicity compared to aniline.

-

Steric hindrance: The bulky benzoylbenzoic acid group at the ortho position to one of the amino group's adjacent carbons can introduce some steric hindrance, potentially influencing the regioselectivity of certain reactions.

Quantitative Reactivity Data

| Parameter | Estimated Value | Basis for Estimation |

| pKa of the conjugate acid (ArNH3+) | ~3.5 - 4.0 | The pKa of aniline is 4.6. The electron-withdrawing chloro and benzoyl groups are expected to lower the pKa. For instance, the pKa of 4-chloroaniline is 3.98 and that of 3-aminobenzoic acid is 4.79 for the amino group protonation. The combined electron-withdrawing effect in the target molecule will likely result in a lower pKa. |

| Relative Nucleophilicity | Moderate | Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. The electron-withdrawing substituents further reduce the nucleophilicity. |

Key Reactions of the Amino Group

The amino group of 2-(3-Amino-4-chlorobenzoyl)benzoic acid undergoes a variety of reactions typical of primary aromatic amines, including acylation, diazotization, and oxidation.

N-Acylation

Acylation of the amino group is a common transformation, often employed as a protective strategy or to introduce new functional groups.

Reaction Scheme:

Caption: N-Acylation of 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Experimental Protocol: N-Acetylation

This protocol is adapted from procedures for the acetylation of similar substituted anilines.

-

Dissolution: Dissolve 2-(3-Amino-4-chlorobenzoyl)benzoic acid (1.0 eq) in a suitable solvent such as pyridine or glacial acetic acid.

-

Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the N-acetylated product.

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt is a versatile synthetic strategy, enabling the introduction of a wide range of substituents via the Sandmeyer reaction. This is a key step in the synthesis of chlorthalidone from this intermediate.

Reaction Pathway:

Caption: Diazotization and subsequent Sandmeyer reaction.

Experimental Protocol: Diazotization

This protocol is based on general procedures for the diazotization of aromatic amines.

-

Dissolution: Suspend 2-(3-Amino-4-chlorobenzoyl)benzoic acid (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl).

-

Cooling: Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

-

Nitrosation: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise, maintaining the temperature below 5°C.

-

Completion: Stir the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution is then used immediately in a subsequent Sandmeyer reaction.

Oxidation

The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric compounds, depending on the oxidizing agent and reaction conditions.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from the oxidation of p-aminobenzoic acid.

-

Reaction Setup: Prepare a solution of 2-(3-Amino-4-chlorobenzoyl)benzoic acid in a suitable solvent (e.g., aqueous sulfuric acid).

-

Oxidation: Slowly add a solution of potassium permanganate (KMnO4) to the reaction mixture at a controlled temperature.

-

Monitoring: Monitor the reaction progress by observing the disappearance of the purple color of the permanganate ion.

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium bisulfite) and extract the product into an organic solvent.

-

Purification: Purify the product by chromatography or recrystallization.

Role in Chlorthalidone Synthesis

The reactivity of the amino group is central to the synthesis of chlorthalidone. The synthetic pathway involves the diazotization of 2-(3-Amino-4-chlorobenzoyl)benzoic acid, followed by a sulfonation reaction and subsequent amidation and cyclization steps.

Synthetic Workflow:

Caption: Key steps in the synthesis of Chlorthalidone.

Conclusion

The amino group of 2-(3-Amino-4-chlorobenzoyl)benzoic acid exhibits a rich and versatile reactivity profile. While its nucleophilicity is attenuated by the presence of electron-withdrawing substituents, it readily undergoes essential transformations such as acylation and diazotization. A thorough understanding of these reactions, supported by carefully designed experimental protocols, is paramount for the efficient synthesis of chlorthalidone and the exploration of new chemical entities for drug discovery. Further research to obtain precise quantitative data for this specific molecule would be invaluable for fine-tuning reaction conditions and for computational modeling studies.

Preliminary Biological Activity Screening of 2-(3-Amino-4-chlorobenzoyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity screening of 2-(3-Amino-4-chlorobenzoyl)benzoic acid. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information on its chemical properties, and potential therapeutic activities based on structurally related molecules. This guide outlines detailed experimental protocols for assessing its potential anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research endeavors. All quantitative data from related compounds is summarized for comparative analysis.

Introduction

2-(3-Amino-4-chlorobenzoyl)benzoic acid (CAS RN: 118-04-7) is a substituted benzoic acid derivative.[1][2][3][4][5][6][7][8][9] It is recognized as a significant impurity in the diuretic drug Chlorthalidone. The structural features of this molecule, including the aminobenzoic acid core, suggest its potential for a range of biological activities. Benzoic acid and its derivatives have been reported to exhibit diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[10][11] This guide aims to provide a foundational framework for the systematic preliminary biological screening of 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Potential Biological Activities

Based on the biological activities of structurally analogous compounds, 2-(3-Amino-4-chlorobenzoyl)benzoic acid is hypothesized to possess the following activities:

-

Anticancer Activity: A structurally similar compound, 2-amino-3-chlorobenzoic acid, has demonstrated potent cytotoxic effects against the MDA-MB-231 breast cancer cell line.[12] The proposed mechanism of action involves the induction of apoptosis through the modulation of the PI3K/AKT signaling pathway.[13] Various other benzoic acid derivatives have also shown inhibitory activity against cancer cell lines such as HeLa, MCF-7, SaOS-2, and K562.[10]

-

Antimicrobial Activity: Derivatives of 2-chlorobenzoic acid have been shown to possess antimicrobial properties, with notable activity against Gram-negative bacteria.[14] Furthermore, 2-amino-3-chlorobenzoic acid has exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[12]

-

Anti-inflammatory Activity: Benzoic acid derivatives are known for their anti-inflammatory effects, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[15][16][17][18][19][20][21][22] For instance, derivatives of 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid have been evaluated for their COX inhibitory properties and anti-inflammatory potency.[15]

Quantitative Data from Structurally Related Compounds

To provide a preliminary indication of potential efficacy, the following table summarizes the quantitative biological activity data of compounds structurally related to 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

| Compound | Biological Activity | Assay | Cell Line/Organism | IC50/MIC | Reference |

| 2-amino-3-chlorobenzoic acid | Anticancer | MTT Assay | MDA-MB-231 | 26 µM (24h), 5 µM (48h), 7.2 µM (72h) | [12][13] |

| 2-chlorobenzoic acid derivative (Compound 6) | Antimicrobial | Tube Dilution | Escherichia coli | pMIC = 2.27 µM/ml | [14] |

| 2-amino-3-(4-chlorobenzoyl)benzeneacetamide | Anti-inflammatory | Cyclooxygenase Inhibition | - | - | [15] |

Note: The data presented above is for structurally related compounds and should be used as a preliminary guide for designing experiments for 2-(3-Amino-4-chlorobenzoyl)benzoic acid.

Experimental Protocols

Detailed methodologies for the preliminary screening of the biological activities of 2-(3-Amino-4-chlorobenzoyl)benzoic acid are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3][4][16][23]

Materials:

-

Cancer cell line (e.g., MDA-MB-231, HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-(3-Amino-4-chlorobenzoyl)benzoic acid

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of 2-(3-Amino-4-chlorobenzoyl)benzoic acid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][15][24][25][26]

Materials:

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

2-(3-Amino-4-chlorobenzoyl)benzoic acid

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of 2-(3-Amino-4-chlorobenzoyl)benzoic acid in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[1][5][12][14][17]

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% in saline)

-

2-(3-Amino-4-chlorobenzoyl)benzoic acid

-

Pletysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses). Administer the test compound or standard drug orally or intraperitoneally.

-

Induction of Edema: After one hour of dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Mechanism of Anti-inflammatory Action: Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.[6][10][18][19][20]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

2-(3-Amino-4-chlorobenzoyl)benzoic acid

-

Fluorometric or colorimetric detection kit

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare various concentrations of the test compound.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound.

-

Incubation: Incubate the mixture for a specified time at the recommended temperature.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (fluorometric or colorimetric).

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess the selectivity.

Visualizations: Diagrams of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a hypothetical signaling pathway.

Caption: Workflow for Anticancer Activity Screening using MTT Assay.

Caption: Logical Flow of the Preliminary Biological Activity Screening.

Caption: Hypothetical Signaling Pathways for Biological Activity.

Conclusion

While direct experimental evidence for the biological activities of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is not extensively documented, the data from structurally related compounds suggest a promising potential for anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a robust framework with detailed experimental protocols and conceptual workflows to facilitate the preliminary biological screening of this compound. Further research is warranted to elucidate its specific biological activities, mechanisms of action, and potential as a therapeutic lead compound.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 5. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]